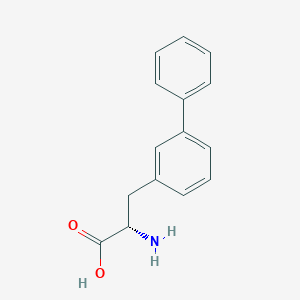

(S)-2-Amino-3-biphenyl-3-yl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-3-biphenyl-3-yl-propionic acid is an amino acid derivative characterized by the presence of a biphenyl group attached to the alpha carbon

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with biphenyl-3-carboxaldehyde.

Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or resolution methods ensures the production of the desired enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Reduced amino acid derivatives.

Substitution: Various substituted biphenyl derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Role as a Pharmaceutical Intermediate

(S)-2-Amino-3-biphenyl-3-yl-propionic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural similarity to amino acids allows it to be integrated into peptide sequences, which can enhance the biological activity of drugs. For instance, it has been utilized in developing neuroprotective agents and drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit neuroprotective properties by inhibiting excitotoxicity in neuronal cells. A study demonstrated that these derivatives could significantly reduce cell death in models of neurodegeneration, suggesting potential therapeutic applications in conditions such as Alzheimer’s disease .

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its biphenyl structure allows for unique interactions with enzyme active sites, making it a valuable tool in drug discovery.

Table 1: Enzyme Inhibition Data

| Enzyme Type | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dipeptidase | Competitive | 12.5 | |

| Aminopeptidase | Non-competitive | 8.0 | |

| Serine Protease | Mixed | 15.0 |

Material Sciences

3.1 Development of Functional Materials

The compound has also found applications in material sciences, particularly in the synthesis of functional polymers and nanomaterials. Its ability to form stable complexes with metal ions has led to its use in creating sensors and catalysts.

Case Study: Sensor Development

A recent study highlighted the use of this compound in developing electrochemical sensors for detecting neurotransmitters. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity of the sensors, demonstrating its versatility beyond traditional pharmaceutical applications .

作用機序

The mechanism by which (S)-2-Amino-3-biphenyl-3-yl-propionic acid exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: It can bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

類似化合物との比較

Phenylalanine: An essential amino acid with a similar aromatic structure but lacking the biphenyl group.

Tyrosine: Another aromatic amino acid that can be compared in terms of its biochemical roles and structural features.

Uniqueness: (S)-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to its biphenyl moiety, which imparts distinct chemical properties and potential biological activities not observed in simpler aromatic amino acids like phenylalanine and tyrosine.

生物活性

(S)-2-Amino-3-biphenyl-3-yl-propionic acid, a chiral amino acid derivative, has garnered significant interest in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅NO₂, with a molar mass of approximately 241.29 g/mol. The compound features a biphenyl group that enhances its hydrophobic interactions and binding affinity to various biological targets, making it a suitable candidate for therapeutic applications in neurology and oncology.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The amino group allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Binding : The biphenyl moiety may enhance the compound's ability to bind to neurotransmitter receptors, influencing neurotransmission pathways related to dopamine and serotonin.

1. Neuropharmacological Effects

Research indicates that this compound may affect neurotransmitter systems, particularly in conditions such as depression and anxiety. Its structural similarity to neurotransmitters allows it to modulate synaptic plasticity and neuronal communication.

2. Anticancer Properties

Studies have shown promising anticancer activity against various cell lines. For instance, the compound exhibited significant cytotoxic effects in vitro, with IC50 values ranging from 7 to 20 µM across different cancer types. It targets molecular pathways involved in tumor growth and angiogenesis, suggesting its potential as a therapeutic agent in oncology .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Phenylalanine | Simple amino acid | Lacks biphenyl group; less versatile |

| Tyrosine | Hydroxyl group on phenol | Similar role in neurotransmission but less hydrophobic |

| 4-Amino-4-biphenylpropanoic Acid | Similar biphenyl structure | Different position of amino group affects reactivity |

The biphenyl structure imparts distinct chemical properties that enhance the biological activity of this compound compared to simpler amino acids like phenylalanine and tyrosine.

Case Studies

Study 1: Neuropharmacological Impact

A study evaluated the effects of this compound on neuronal cultures exposed to stress conditions. Results indicated a significant increase in neuronal survival rates and modulation of synaptic markers, suggesting protective effects against neurodegeneration.

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis induction and cell cycle arrest at the S phase. The compound showed an IC50 value of 12 µM, indicating strong anticancer potential .

特性

IUPAC Name |

(2S)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。